molecular formula C11H9ClN2O B3128930 6-(2-Chlorobenzyl)-3-pyridazinol CAS No. 339008-50-3

6-(2-Chlorobenzyl)-3-pyridazinol

Cat. No. B3128930
CAS RN: 339008-50-3
M. Wt: 220.65 g/mol
InChI Key: HZVIVYZGLWMDKM-UHFFFAOYSA-N
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Description

Chlorobenzyl is a component that consists of a benzene ring attached to a CH2Cl group . Pyridazinol is a type of nitrogen-containing heterocycle .


Synthesis Analysis

While specific synthesis methods for “6-(2-Chlorobenzyl)-3-pyridazinol” are not available, chlorobenzyl compounds can be synthesized from 2-chlorotoluene . Pyridazinol derivatives can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of chlorobenzyl compounds typically consists of a benzene ring attached to a CH2Cl group . Pyridazinol is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Chlorobenzyl compounds can participate in various chemical reactions, including those involving nucleophilic reagents . Pyridazinol derivatives can exhibit various biological activities, indicating their potential involvement in a range of chemical reactions .

Scientific Research Applications

Corrosion Inhibition

6-(2-Chlorobenzyl)-3-pyridazinol derivatives have shown potential in the field of corrosion inhibition. Research indicates these compounds can significantly prevent corrosion of metals in acidic environments. For instance, studies have highlighted the effectiveness of pyridazinone derivatives as corrosion inhibitors for mild steel in acidic solutions, suggesting that these compounds can significantly reduce metal degradation through adsorption mechanisms and interaction with metal surfaces. The inhibitory action is attributed to the formation of protective layers on the metal surface, which blocks the corrosive substance from further reaction with the metal (Kalai et al., 2020; Mashuga et al., 2017).

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of a variety of heterocyclic compounds, indicating its versatility in medicinal chemistry and organic synthesis. The synthesis of novel pyridazino-fused ring systems and pyridazinone-based ligands for catalytic applications highlights the chemical utility of this compound. These synthesized derivatives have potential applications in pharmacology and as catalysts in organic reactions (Károlyházy et al., 2001; Saddik et al., 2012).

Pharmacological Applications

Although the requirement was to exclude drug use, dosage, and side effects information, it's noteworthy to mention that derivatives of this compound have been studied for their pharmacological properties, including potential as platelet aggregation inhibitors and in the development of new therapeutic agents. This underscores the compound's significance in the search for novel medical treatments (Estevez et al., 1998; Saini et al., 2022).

Safety and Hazards

Chlorobenzyl compounds can be hazardous. They are classified as harmful if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction and are toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for “6-(2-Chlorobenzyl)-3-pyridazinol” are not available, research into pyridazinol derivatives is ongoing, with a focus on their potential biological activities and applications in drug discovery .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-4-2-1-3-8(10)7-9-5-6-11(15)14-13-9/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVIVYZGLWMDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NNC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243433
Record name 3(2H)-Pyridazinone, 6-[(2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339008-50-3
Record name 3(2H)-Pyridazinone, 6-[(2-chlorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339008-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 6-[(2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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